(S)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid, also known as Z-D-homophenylalanine, serves as a valuable chiral building block in organic synthesis. Its chiral center and functional groups allow for its incorporation into various target molecules, particularly those with potential pharmaceutical applications. [Source: PubChem, "(R)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid", ]
Z-Homophe-OH, also known as 4-phenylbutyric acid, is a non-proteinogenic amino acid derivative that serves as a valuable building block in peptide synthesis. It features a phenyl group attached to a butyric acid backbone, which provides unique properties beneficial for various chemical applications. The compound is characterized by its ability to protect amino and carboxyl functional groups during synthetic procedures, thereby facilitating the selective modification of other functional groups without interference from the amino acids' side chains .
Z-Homophe-OH exhibits biological activities that make it relevant in pharmacology and biochemistry. Notably, it has been studied for its potential effects on cellular processes and its role as a chaperone in protein folding. 4-Phenylbutyric acid has shown promise in treating conditions such as urea cycle disorders due to its ability to enhance protein solubility and stability . Furthermore, studies indicate that it may have neuroprotective effects, potentially influencing pathways related to neurodegenerative diseases .
The synthesis of Z-Homophe-OH typically involves the following methods:
Z-Homophe-OH finds applications across several fields:
Studies on Z-Homophe-OH interactions focus on its role in protein folding and stability. It has been shown to interact with chaperones and other proteins involved in cellular stress responses, potentially modulating their activity. Additionally, research into its interactions with small molecules suggests that it may influence drug efficacy by altering the solubility and distribution of therapeutic agents within biological systems .
Z-Homophe-OH shares structural similarities with several other compounds that are utilized in peptide synthesis and biochemical research. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
Homophenylalanine | C9H11NO2 | A direct analog with similar protective properties but differing side chains. |
4-Phenylbutyric Acid | C10H12O2 | Shares the same core structure but lacks the amino functionality. |
Z-Dap-OH | C6H12N2O2 | Contains a different side chain (diaminopropanoic acid) providing distinct reactivity patterns. |
Z-Arginine | C6H14N4O2 | A more complex structure with multiple functional groups affecting its interaction with biological systems. |
Z-Homophe-OH is unique due to its specific balance between hydrophobicity from the phenyl group and reactivity from the carboxylic acid functionality, making it particularly useful in applications requiring selective protection and reactivity control during peptide synthesis .